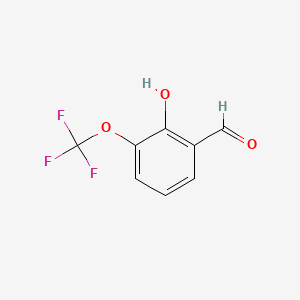

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIITUNJEPEAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381356 | |

| Record name | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497959-31-6 | |

| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 2 Hydroxy 3 Trifluoromethoxy Benzaldehyde

Approaches to Introducing the Trifluoromethoxy and Aldehyde Moieties

The synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde can be approached from two main retrosynthetic perspectives: formylating a trifluoromethoxylated phenol (B47542) or trifluoromethoxylating a salicylaldehyde (B1680747) derivative. Each strategy presents its own set of challenges and advantages.

Hydroxylation-Based Synthetic Routes

In the context of synthesizing this compound, "hydroxylation-based" refers to strategies that begin with a precursor already containing the trifluoromethoxy and aldehyde or a group that can be converted to an aldehyde. A plausible route involves the ortho-hydroxylation of 3-(trifluoromethoxy)benzaldehyde. While direct C-H hydroxylation of benzaldehydes can be challenging, specialized methods have been developed.

Strategic Functionalization of Aromatic Precursors

A more common and versatile approach involves the sequential functionalization of a simpler aromatic precursor. This can be achieved by either introducing the aldehyde group onto a trifluoromethoxylated phenol or by adding the trifluoromethoxy group to a pre-functionalized salicylaldehyde.

Formylation of 2-(Trifluoromethoxy)phenol:

A key strategy is the ortho-formylation of 2-(trifluoromethoxy)phenol. Several classical and modern formylation methods can be considered for this transformation.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. researchgate.netwikipedia.orgmychemblog.comlscollege.ac.inallen.inpsiberg.com The reaction proceeds through the generation of dichlorocarbene, which acts as the electrophile. researchgate.netmychemblog.com While it is a well-established method for producing salicylaldehydes, it can sometimes suffer from moderate yields and the formation of para-isomers. mychemblog.com The reaction is typically conducted in a biphasic system and can be highly exothermic. wikipedia.orglscollege.ac.in

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid. researchgate.netwikipedia.orggoogle.com This method is known for its preference for ortho-formylation in phenols. researchgate.netwikipedia.org However, traditional Duff reactions can be inefficient. wikipedia.org Modifications using trifluoroacetic acid as a solvent have been shown to improve yields and are effective for a variety of aromatic compounds. google.com A theoretical study suggests that the selectivity is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate. researchgate.netsemanticscholar.org

Magnesium Chloride-Triethylamine Catalyzed Formylation: A milder and often more selective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chsynarchive.comorgsyn.orgsciencemadness.org This method, sometimes referred to as the Casnati-Skattebøl formylation, has been shown to be effective for a range of substituted phenols, providing good yields of the corresponding salicylaldehydes. mdma.chsynarchive.comorgsyn.org

Table 1: Comparison of Ortho-Formylation Methods for Phenols

| Method | Reagents | Typical Conditions | Key Features | Potential Drawbacks |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, heating required | Direct ortho-formylation. researchgate.netwikipedia.orgmychemblog.comlscollege.ac.inallen.inpsiberg.com | Moderate yields, potential for para-isomer formation, harsh conditions. mychemblog.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid, TFA) | Acidic medium, heating | Good ortho-selectivity. researchgate.netwikipedia.org | Traditionally low yields, can require harsh conditions. wikipedia.orggoogle.com |

| MgCl₂-Et₃N Catalyzed Formylation | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Anhydrous solvent (e.g., THF, acetonitrile), reflux | High ortho-selectivity, milder conditions, good yields. mdma.chsynarchive.comorgsyn.orgsciencemadness.org | Requires anhydrous conditions. |

Trifluoromethoxylation of a Salicylaldehyde Derivative:

An alternative strategy is the introduction of the trifluoromethoxy group onto a salicylaldehyde precursor, such as 3-bromo-2-hydroxybenzaldehyde. nih.govbldpharm.comlookchem.com This approach relies on the development of effective trifluoromethoxylation reagents.

Recent advances have led to the development of reagents and methods for the trifluoromethoxylation of aromatic rings. These include both electrophilic and nucleophilic approaches. For instance, copper-catalyzed trifluoromethylation reactions have been developed, although these more commonly introduce a CF₃ group rather than an OCF₃ group. princeton.edunih.govnih.gov More relevant are methods for the direct trifluoromethoxylation of phenols and their derivatives. nih.gov A two-step procedure involving the formation of a xanthate intermediate followed by reaction with a fluorinating agent like XtalFluor-E in the presence of an oxidant has been reported to be effective for a broad range of phenols. nih.govberkeley.edu

Catalytic Methods in Advanced Synthesis

The development of catalytic methods is crucial for improving the efficiency and sustainability of synthesizing this compound.

In the formylation of 2-(trifluoromethoxy)phenol, the use of magnesium chloride can be considered catalytic in nature as it facilitates the reaction, although it is often used in stoichiometric amounts. mdma.chorgsyn.orgsciencemadness.org

For the trifluoromethoxylation route, copper-catalyzed reactions are a significant area of research. While direct copper-catalyzed trifluoromethoxylation of aryl halides is still an evolving field, related copper-catalyzed trifluoromethylations are well-documented. princeton.edunih.govnih.gov Additionally, visible light photoredox catalysis has emerged as a powerful tool for the trifluoromethoxylation of arenes under mild conditions. researchgate.netnih.gov For instance, the use of bis(trifluoromethyl)peroxide (BTMP) as a trifluoromethoxylating reagent in conjunction with either visible light photoredox or TEMPO catalysis allows for the direct C-H trifluoromethoxylation of unactivated aromatics. researchgate.netnih.gov Such methods could potentially be adapted for the synthesis of the target molecule.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Optimizing reaction conditions is key to maximizing the yield and purity of this compound while minimizing side reactions and costs.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Considerations for Formylation of 2-(Trifluoromethoxy)phenol | Considerations for Trifluoromethoxylation of 3-Bromo-2-hydroxybenzaldehyde |

|---|---|---|

| Solvent | The choice of solvent (e.g., THF, acetonitrile) can influence reaction rates and selectivity in MgCl₂-catalyzed formylations. mdma.ch | Solvent can affect the solubility of reagents and the stability of intermediates in trifluoromethoxylation reactions. |

| Temperature | Formylation reactions often require heating, but excessive temperatures can lead to decomposition or side-product formation. wikipedia.orglscollege.ac.ingoogle.com | Trifluoromethoxylation reactions may be sensitive to temperature, with some requiring low temperatures to control reactivity. |

| Reaction Time | Monitoring the reaction progress is crucial to determine the optimal time for maximizing product yield and minimizing by-products. | Reaction times can vary significantly depending on the specific trifluoromethoxylation reagent and catalyst used. |

| Stoichiometry of Reagents | The molar ratios of the phenol, formylating agent, and catalyst/base need to be carefully controlled. | The amount of trifluoromethoxylating agent and any catalysts are critical for efficient conversion. |

| Purification Method | Chromatography or crystallization are common methods for isolating the final product. The choice of method will depend on the physical properties of the product and impurities. nih.gov | Purification can be challenging due to the potential for complex reaction mixtures and the need to remove catalyst residues. |

Industrial Scalability Considerations in Synthetic Design

For the large-scale production of this compound, several factors beyond the chemical yield must be considered. researchgate.net

Cost and Availability of Starting Materials: The chosen synthetic route should ideally start from readily available and inexpensive precursors. The cost of specialized reagents, such as advanced trifluoromethoxylation agents, can be a significant factor. researchgate.netnih.gov

Safety and Environmental Impact: The use of highly toxic or hazardous reagents should be avoided if possible. For example, the Reimer-Tiemann reaction involves chloroform, which is a regulated substance. researchgate.netwikipedia.org The generation of large amounts of waste and the energy consumption of the process are also important considerations.

Process Simplicity and Robustness: A scalable synthesis should be operationally simple and robust, meaning it is not overly sensitive to small variations in reaction conditions. Reactions that require cryogenic temperatures or high pressures can be more challenging and costly to implement on an industrial scale.

Isolation and Purification: The ease of isolating and purifying the final product is a critical factor. Processes that result in a clean product with minimal by-products are preferred.

The development of catalytic and flow-chemistry processes is a promising avenue for addressing some of these scalability challenges, potentially leading to more efficient, safer, and environmentally friendly manufacturing processes for this compound.

Chemical Transformations and Derivatization Strategies of 2 Hydroxy 3 Trifluoromethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a primary site for chemical modification, readily undergoing both oxidation and reduction to yield carboxylic acids and alcohols, respectively.

The oxidation of the aldehyde group (-CHO) in 2-hydroxy-3-(trifluoromethoxy)benzaldehyde to a carboxylic acid group (-COOH) is a fundamental organic transformation. researchgate.net This conversion yields 2-hydroxy-3-(trifluoromethoxy)benzoic acid. This reaction can be accomplished using a variety of oxidizing agents, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents to milder, more selective systems. researchgate.netnih.gov For instance, an aqueous basic hydrogen peroxide system has been shown to be effective for the oxidation of substituted benzaldehydes. researchgate.net The choice of reagent can be influenced by the presence of other functional groups on the aromatic ring. The electron-withdrawing nature of the trifluoromethoxy group can influence the reaction kinetics. nih.gov

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | General Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent, 0°C to room temperature | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid |

| Hydrogen Peroxide (H₂O₂) | Basic conditions (e.g., NaOH), aqueous solution | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid |

| Silver Oxide (Ag₂O) or Tollens' Reagent | Ammoniacal silver nitrate (B79036) solution | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid |

The aldehyde group can be readily reduced to a primary alcohol, transforming this compound into [2-hydroxy-3-(trifluoromethoxy)phenyl]methanol. This reduction is most commonly achieved using hydride-based reducing agents. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uk For a more potent reduction, lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | General Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, room temperature | [2-Hydroxy-3-(trifluoromethoxy)phenyl]methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous/acidic workup | [2-Hydroxy-3-(trifluoromethoxy)phenyl]methanol |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), pressure, heat | [2-Hydroxy-3-(trifluoromethoxy)phenyl]methanol |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, participating in reactions typical of phenols, such as nucleophilic substitutions (via its conjugate base) and etherification. chemshuttle.com

The hydroxyl group itself is not a strong nucleophile. However, it can be easily deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide ion. This phenoxide is a significantly stronger nucleophile and can participate in nucleophilic substitution reactions. For example, it can act as a nucleophile in reactions with alkyl halides or activated aromatic systems. rsc.org In a typical Sₙ2 reaction, the phenoxide can attack an alkyl halide (e.g., methyl iodide) to displace the halide and form an ether, a reaction also known as O-alkylation.

A primary strategy for modifying the hydroxyl group is through etherification, most commonly via the Williamson ether synthesis. This two-step process involves:

Deprotonation: The phenolic proton is removed by a base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to generate the sodium 2-formyl-6-(trifluoromethoxy)phenoxide salt.

Nucleophilic Attack: The resulting phenoxide salt then acts as a nucleophile, attacking an organohalide compound (e.g., ethyl bromide, benzyl (B1604629) chloride) to form the corresponding ether derivative.

This method allows for the introduction of a wide variety of alkyl or aryl groups at the phenolic oxygen position, further diversifying the molecular structure for applications in materials science and medicinal chemistry. chemshuttle.com

Formation of Schiff Base Ligands and Metal Complexes

A significant application of this compound is in the synthesis of Schiff bases and their subsequent metal complexes. researchgate.netwalisongo.ac.id A Schiff base is a compound containing a carbon-nitrogen double bond (imine) and is formed through the condensation of a primary amine with an aldehyde. ijmsdr.orgmdpi.com

In this reaction, the aldehyde group of this compound reacts with a primary amine (R-NH₂), typically under reflux in an alcoholic solvent, to form the corresponding Schiff base ligand with the elimination of a water molecule. ijmsdr.orgresearchgate.net

The resulting Schiff base is a powerful chelating ligand. The imine nitrogen and the oxygen atom of the ortho-hydroxyl group can coordinate simultaneously to a single metal ion, forming a stable chelate ring. neliti.com These bidentate (or potentially polydentate, depending on the R-group of the amine) ligands readily form complexes with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Fe(III). researchgate.netmdpi.com The specific geometry and properties of the resulting metal complex are influenced by the nature of the metal ion and the steric and electronic properties of the amine used in the Schiff base formation. walisongo.ac.id

Table 3: Examples of Schiff Base Ligands and Metal Complexes

| Primary Amine | Resulting Schiff Base Structure (General) | Example Metal Ions for Complexation |

| Aniline | 2-((Phenylimino)methyl)-6-(trifluoromethoxy)phenol | Cu(II), Ni(II), Zn(II) |

| Ethylenediamine | N,N'-Bis[2-hydroxy-3-(trifluoromethoxy)benzylidene]ethane-1,2-diamine | Co(II), Fe(III), Mn(II) |

| 2-Aminophenol | 2-(((2-Hydroxyphenyl)imino)methyl)-6-(trifluoromethoxy)phenol | Cu(II), Ni(II) neliti.com |

| Hydrazine Derivatives (e.g., Isonicotinic acid hydrazide) | N'-((2-Hydroxy-3-(trifluoromethoxy)phenyl)methylidene)hydrazide derivatives researchgate.net | Fe(III), Co(II) mdpi.com |

Directed Derivatization for Complex Organic Molecules

The reactivity of the aldehyde and hydroxyl functionalities on this compound provides a direct pathway for its incorporation into more complex molecular frameworks. Two common and effective strategies for this are the synthesis of Schiff bases and chalcones, which can serve as intermediates for a variety of biologically active compounds and functional materials.

The general approach to synthesizing these derivatives involves well-established condensation reactions. For instance, the reaction of this compound with various primary amines, often in the presence of an acid catalyst, readily affords Schiff bases (imines). Similarly, Claisen-Schmidt condensation with substituted acetophenones in the presence of a base yields chalcones, which are characterized by their α,β-unsaturated ketone moiety. nih.govjetir.org

These derivatization reactions are highly adaptable, allowing for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the resulting molecule's properties. The trifluoromethoxy group, in particular, can enhance properties such as lipophilicity and metabolic stability, which is of significant interest in medicinal chemistry.

Table 1: Examples of Directed Derivatization of Salicylaldehydes

| Product Type | Reactant 1 | Reactant 2 | General Conditions | Significance |

| Schiff Base | Salicylaldehyde (B1680747) | Primary Amine | Ethanolic solution, catalytic acid, reflux | Precursors to various heterocyclic compounds and ligands for metal complexes. jetir.orgscience.gov |

| Chalcone | Salicylaldehyde | Acetophenone | Ethanolic KOH or NaOH, stirring | Intermediates for flavonoids, and possess a wide range of biological activities. nih.govnih.gov |

This table presents generalized reaction conditions for the derivatization of salicylaldehydes. Specific conditions for this compound would require experimental optimization.

Regioselective Halogenation Reactions

The electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy and aldehyde groups on this compound direct the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the position para to the hydroxyl group (C5) is the most sterically accessible and electronically favorable site for substitution.

The synthesis of halogenated derivatives of this compound is a key step in the development of new pharmaceutical and agrochemical compounds. For instance, the bromination of the closely related 2-hydroxy-3-(trifluoromethyl)benzaldehyde (B1586021) using N-bromosuccinimide (NBS) proceeds with high regioselectivity to yield the 5-bromo derivative. This reaction highlights the directing effect of the substituents on the aromatic ring. It is anticipated that this compound would exhibit similar reactivity, affording the corresponding 5-bromo and 5-chloro derivatives upon treatment with appropriate halogenating agents.

Table 2: Regioselective Halogenation of Substituted Salicylaldehydes

| Starting Material | Reagent | Product | Position of Halogenation |

| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | N-Bromosuccinimide (NBS) | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | 5 |

| Salicylaldehyde | Chlorine (Cl₂) | 5-Chlorosalicylaldehyde | 5 |

This table provides examples of regioselective halogenation on similar substrates, indicating the likely outcome for this compound.

The ability to selectively introduce a halogen atom onto the aromatic ring of this compound further enhances its utility as a synthetic building block. The resulting halo-derivatives can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the construction of even more complex and diverse molecular architectures.

Advanced Characterization and Computational Studies of 2 Hydroxy 3 Trifluoromethoxy Benzaldehyde and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopy is fundamental to the characterization of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde, offering non-destructive ways to probe its molecular structure and electronic properties.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule.

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band is typically observed in the 3400-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen can influence the position and shape of this band. The aldehydic C-H stretch usually appears as a pair of weak to medium bands between 2900 cm⁻¹ and 2700 cm⁻¹.

The strong, sharp peak characteristic of the C=O (carbonyl) stretching vibration of the aldehyde is found in the region of 1700-1660 cm⁻¹. Its exact position can be shifted by the electronic effects of the substituents on the aromatic ring. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. Furthermore, the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy (-OCF₃) group are expected in the 1200-1000 cm⁻¹ region. researchgate.netresearchgate.netnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Intramolecular H-bonded) | 3400 - 3200 (broad) |

| Aldehyde (-CHO) | C-H Stretch | 2900 - 2700 |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1660 (strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1200 - 1000 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, around δ 9.8-10.0 ppm. researchgate.net The phenolic hydroxyl proton (-OH) is also significantly deshielded due to intramolecular hydrogen bonding and appears as a singlet, often above δ 11.0 ppm. The aromatic region of the spectrum would show signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing aldehyde and trifluoromethoxy groups and the electron-donating hydroxyl group.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of δ 190-200 ppm. The carbons of the aromatic ring would appear between δ 110-160 ppm, with the carbon attached to the trifluoromethoxy group being significantly influenced by the fluorine atoms. The quartet signal for the -OCF₃ carbon, resulting from coupling with the three fluorine atoms, is also a key diagnostic feature.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed to correlate the ¹H and ¹³C signals, allowing for unambiguous assignment of which protons are attached to which carbon atoms. hmdb.ca This is particularly useful for assigning the complex signals in the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -OH | Singlet | > 11.0 |

| -CHO | Singlet | 9.8 - 10.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 140 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₅F₃O₃, corresponding to a molecular weight of approximately 206.12 g/mol . nih.gov

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured with high precision, which allows for the confirmation of the elemental formula. The compound can be analyzed using various ionization techniques, resulting in adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. uni.lu The mass spectrum will show a prominent peak corresponding to the molecular ion (M⁺). The fragmentation pattern typically involves the loss of small, stable fragments. Common fragmentation pathways for this molecule could include the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion. Other fragmentations may involve the cleavage of the trifluoromethoxy group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | ~206.02 |

| [M+H]⁺ | ~207.03 |

| [M+Na]⁺ | ~229.01 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* transitions associated with the aromatic ring and the carbonyl group, and a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. researchgate.net

The conjugated system of the benzaldehyde (B42025) derivative allows for these electronic transitions upon absorption of UV or visible light. The positions (λmax) and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzaldehyde. rsc.org The analysis of these electronic transitions is also valuable for understanding the photophysical properties of the compound and its derivatives. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For related hydroxy benzaldehydes, XRD studies have revealed critical structural features such as intramolecular hydrogen bonding. nih.govresearchgate.net In this compound, a strong intramolecular hydrogen bond is expected between the hydrogen of the 2-hydroxy group and the oxygen of the aldehyde group. This interaction is crucial as it locks the molecule into a planar conformation and influences its chemical and physical properties.

Analysis of a closely related compound, 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (B1586021), showed it crystallizes in a triclinic system, and its structural data provides a reliable model for what to expect for the trifluoromethoxy analog. XRD analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing arrangement.

Table 5: Anticipated Crystallographic Data for this compound (based on a related compound )

| Parameter | Expected Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~9.9 |

| b (Å) | ~11.8 |

| c (Å) | ~14.0 |

| α (°) | ~106.6 |

| β (°) | ~105.0 |

| γ (°) | ~99.0 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. q-chem.comnih.gov For this compound, DFT calculations can provide valuable insights that complement experimental data.

DFT can be used to optimize the molecule's geometry, predicting bond lengths and angles that can be compared with XRD results. Furthermore, DFT calculations can predict vibrational frequencies, which aids in the assignment of experimental IR and FTIR spectra. acs.org It is also a powerful tool for predicting NMR chemical shifts, helping to confirm structural assignments from experimental spectra.

A key application of DFT is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's electronic transitions (as seen in UV-Vis spectroscopy), its chemical reactivity, and its potential as a building block in materials science. acs.org The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's stability and electronic properties.

Geometric Parameter Optimization and Conformational Analysis

Geometric parameter optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound and its derivatives, this analysis is crucial for understanding the spatial relationship between the hydroxyl, aldehyde, and trifluoromethoxy groups, which dictates the molecule's reactivity and intermolecular interactions.

Studies on related substituted benzaldehydes show that the planarity of the molecule is a key conformational feature. rsc.org For 2-substituted trifluoromethyl benzaldehydes, computational modeling indicates that planar conformations are generally favored. rsc.org The optimization process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular geometry. These parameters are refined until a minimum energy state is achieved. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the aldehyde group is a significant stabilizing feature in this compound.

Below is a table of representative optimized geometric parameters calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C=O (aldehyde) | ~1.22 | |

| C-O (hydroxyl) | ~1.35 | |

| O-H (hydroxyl) | ~0.97 | |

| C-O (ether) | ~1.37 | |

| O-CF3 | ~1.36 | |

| C-F | ~1.34 | |

| Bond Angles (°) | C-C-O (hydroxyl) | ~121° |

| C-C=O (aldehyde) | ~124° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angles (°) | C-C-C=O | ~180° (planar) |

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. semanticscholar.org

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is primarily distributed over the electron-withdrawing aldehyde group. malayajournal.org This distribution facilitates intramolecular charge transfer from the substituted phenyl ring to the carbonyl group upon electronic excitation. malayajournal.org A smaller HOMO-LUMO gap indicates that less energy is required for excitation, suggesting higher chemical reactivity. semanticscholar.org

Quantum chemical parameters derived from HOMO and LUMO energies help quantify the molecule's electronic characteristics.

| Parameter | Formula | Description | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.0 to -7.0 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of molecular stability and reactivity | 3.5 to 4.5 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 2.0 to 3.0 |

Note: These values are illustrative and derived from computational studies on structurally similar aromatic aldehydes. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. acadpubl.euresearchgate.net

In this compound, the MEP analysis reveals:

Negative Regions (Red/Yellow): These are concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. acadpubl.eu

Positive Regions (Blue): The most positive potential is located around the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack and hydrogen bond donation. acadpubl.eu

Neutral Regions (Green): The carbon atoms of the aromatic ring generally exhibit a more neutral potential.

The MEP map provides a clear visual guide to the molecule's reactive behavior, corroborating the insights gained from FMO analysis.

Solvent Effects on Electronic Properties through Continuum Models

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. conicet.gov.arresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solute's charge distribution and electronic spectra change in different media.

The study of solvatochromism, or the change in a substance's color (and its UV-Visible absorption spectrum) with solvent polarity, provides experimental validation for these computational models. mdpi.com For this compound, shifting from a non-polar to a polar solvent is expected to stabilize different electronic states to varying degrees, leading to shifts in the absorption maxima (λmax). Time-dependent DFT (TD-DFT) calculations within a PCM framework can predict these shifts. researchgate.net For instance, polar protic solvents capable of hydrogen bonding with the hydroxyl and carbonyl groups would likely induce more significant spectral shifts compared to polar aprotic or non-polar solvents. mdpi.com

| Solvent Type | Example | Expected Effect on π→π* Transition |

| Non-polar | Hexane | Baseline absorption |

| Polar Aprotic | Acetonitrile | Moderate bathochromic (red) shift |

| Polar Protic | Ethanol | Significant bathochromic (red) shift due to H-bonding |

Note: This table illustrates expected trends based on general principles of solvatochromism and computational studies on similar compounds. researchgate.netmdpi.com

Exploration of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. sphinxsai.com Organic molecules featuring both electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO responses. The structure of this compound, with its hydroxyl donor and aldehyde acceptor on a phenyl ring, suggests potential for NLO activity.

The key parameters characterizing a material's NLO response are the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). These properties can be investigated experimentally using techniques like the Z-scan method. sphinxsai.com Computational DFT calculations can also predict the first and second hyperpolarizabilities, which are molecular-level indicators of NLO response. Studies on related benzaldehyde derivatives have demonstrated substantial NLO properties. sphinxsai.com

| NLO Parameter | Symbol | Description | Representative Value |

| Nonlinear Refractive Index | n₂ | Change in refractive index with laser intensity | 1.684 x 10⁻⁵ m²/W |

| Nonlinear Absorption | β | Change in absorption coefficient with laser intensity | 9.82 x 10⁻⁴ m/W |

| Third-Order Susceptibility | χ⁽³⁾ | Measure of the third-order nonlinear response | 8.535 x 10⁻⁶ esu |

Note: The values are taken from a study on a related compound, 2-{[2-(Trifluoromethyl) phenyl] (hydroxy) methyl}cyclododecanone, and serve as an illustrative example of the magnitude of NLO properties in similar systems. sphinxsai.com

Thermal Analysis Techniques (TGA/DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). iitk.ac.in

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. kohan.com.tw It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, a sharp endothermic peak in the DSC thermogram would correspond to its melting point. Published data indicates a melting point in the range of 100-105 °C. chemshuttle.com

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature under a controlled atmosphere. iitk.ac.in It provides information about decomposition temperatures, thermal stability, and the composition of multi-component systems. kohan.com.tw A TGA curve for this compound would likely show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the trifluoromethoxy and aldehyde groups, and finally the breakdown of the aromatic ring at higher temperatures.

Simultaneous TGA/DSC analysis allows for the correlation of thermal events with mass changes, providing a comprehensive thermal profile. iitk.ac.innetzsch.com For example, it can distinguish between a melting event (an endotherm with no mass loss) and a decomposition event (an endo- or exothermic event with mass loss). iitk.ac.in

| Analysis | Property Measured | Typical Findings for this compound |

| DSC | Heat Flow | Endothermic peak indicating melting at ~100-105 °C chemshuttle.com |

| TGA | Mass Change | Onset of decomposition above ~150-200 °C; multi-step mass loss |

| Simultaneous TGA/DSC | Heat Flow & Mass Change | Correlation of endothermic/exothermic peaks with specific mass loss events |

Applications in Pharmaceutical and Medicinal Chemistry Research

Design and Synthesis of Biologically Active Compounds

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a versatile precursor in the synthesis of more complex, biologically active compounds. chemshuttle.com The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring provides two reactive sites for a variety of chemical modifications. These functional groups are instrumental in constructing larger molecules, such as Schiff bases and chalcones, which are classes of compounds known for their broad spectrum of biological activities. nih.govarabjchem.org

The aldehyde group is particularly useful as it readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a common strategy in medicinal chemistry to generate diverse libraries of compounds for biological screening. nih.govmediresonline.org Similarly, the aldehyde can react with ketones containing an α-hydrogen in the presence of a base (Claisen-Schmidt condensation) to form chalcones, which are precursors to flavonoids and are recognized for their potential anticancer and anti-inflammatory properties. nih.govresearchgate.net

The hydroxyl group offers another avenue for structural modification, such as through etherification or esterification, allowing for the introduction of different functional groups to fine-tune the pharmacological properties of the resulting molecules. chemshuttle.com This structural versatility allows medicinal chemists to systematically modify the parent compound to optimize its interaction with biological targets. chemshuttle.com

Table 1: Key Reactions for Synthesizing Biologically Active Derivatives

| Derivative Class | Reactants | Reaction Type | Potential Biological Activity |

| Schiff Bases | Primary Amines | Condensation | Antibacterial, Antifungal, Anticancer |

| Chalcones | Acetophenones/Ketones | Claisen-Schmidt Condensation | Anticancer, Anti-inflammatory, Antioxidant |

| Ethers/Esters | Alkyl/Acyl Halides | Williamson Ether Synthesis/Esterification | Varied, depending on substituent |

Role of Trifluoromethoxy Group in Enhancing Pharmacological Profiles

The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry that can significantly enhance the pharmacological profile of a drug candidate. mdpi.com Its unique electronic properties and steric effects distinguish it from other functional groups, leading to improvements in key pharmacokinetic and pharmacodynamic parameters.

The trifluoromethoxy group is highly lipophilic, a property that can substantially improve a molecule's ability to permeate cellular membranes. mdpi.com This enhanced lipophilicity facilitates the transport of a drug across the lipid bilayers of cells, which is often a prerequisite for reaching intracellular targets. By increasing the concentration of the compound inside the cell, the trifluoromethoxy group can lead to a more potent biological response.

Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic distribution of the entire molecule. This can alter how the molecule interacts with its biological target, potentially leading to stronger binding affinities through modified electrostatic or hydrogen bonding interactions.

A significant advantage of incorporating a trifluoromethoxy group into a potential drug molecule is the enhancement of its metabolic stability. mdpi.com The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes in the liver. This increased stability reduces the rate of metabolism, which can lead to a longer half-life in the body and improved oral bioavailability. mdpi.com

Table 2: Physicochemical Properties Influenced by the Trifluoromethoxy Group

| Property | Influence of -OCF₃ Group | Pharmacological Implication |

| Lipophilicity | Increased | Enhanced membrane permeation |

| Metabolic Stability | Increased | Improved bioavailability and longer half-life |

| pKa | Can be altered | Modified solubility and target binding |

While enhancing efficacy is a primary goal in drug design, reducing toxicity is equally important. Structural modification is a key strategy to mitigate off-target effects and improve the safety profile of a lead compound. In the context of derivatives of this compound, medicinal chemists can explore various modifications. For instance, altering the substituents on the aromatic rings of Schiff base or chalcone derivatives can influence their distribution in the body, potentially reducing accumulation in tissues where they might cause toxicity.

Another strategy involves fine-tuning the electronic properties of the molecule to enhance its selectivity for the intended biological target over other proteins. This can minimize off-target interactions that often lead to adverse effects. The development of quantitative structure-activity relationship (QSAR) models can also aid in predicting the toxicity of novel derivatives, allowing for the prioritization of compounds with a higher likelihood of being safe for further development.

Investigation of Specific Biological Activities

The derivatives of this compound are being investigated for a range of biological activities, with a particular focus on their potential as anti-cancer agents.

Research has indicated that this compound is a promising lead structure for the development of novel anti-cancer agents. chemshuttle.com The aldehyde functional group is a key pharmacophore that can be elaborated into structures like chalcones, which have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Chalcones derived from substituted benzaldehydes have been shown to induce apoptosis (programmed cell death) in cancer cells, a desirable mechanism of action for chemotherapeutic agents. researchgate.net These compounds can interfere with multiple signaling pathways that are crucial for cancer cell proliferation and survival. The presence of the trifluoromethoxy group in these derivatives is anticipated to enhance their anti-cancer potency, potentially through improved cellular uptake and increased metabolic stability, allowing the compound to exert its effect for a longer duration.

Activity Against Various Pathogens (e.g., Antimicrobial, Antifungal)

In pharmaceutical research, this compound is recognized as a key starting material for the development of novel antimicrobial agents. chemshuttle.com The core benzaldehyde (B42025) structure is a known pharmacophore, and the specific substitutions on the aromatic ring play a crucial role in modulating its biological activity. The presence of the hydroxyl and trifluoromethoxy groups provides a basis for creating structural diversity, which is essential for enhancing the compound's ability to bind to biological targets in pathogens. chemshuttle.com

While specific studies detailing the antimicrobial spectrum of this compound itself are not extensively documented in publicly available literature, its derivatives are noted for their potential activity against various pathogens. The investigation of benzaldehyde derivatives, in general, has shown that modifications to the benzene ring can lead to potent antimicrobial and antifungal effects. For instance, research on related hydroxy- and methoxy-substituted benzaldehydes has demonstrated activity against bacteria like Staphylococcus aureus and various fungal strains. The trifluoromethoxy group, in particular, is known to enhance properties like lipophilicity, which can improve the ability of a compound to penetrate microbial cell membranes.

Table 1: Potential Pathogen Targets for Derivatives

| Pathogen Type | Example Species | Rationale for Investigation |

|---|---|---|

| Bacteria | Staphylococcus aureus, Escherichia coli | Derivatives of similar benzaldehydes have shown activity against these common pathogens. |

Enzyme Inhibition Studies

The structural features of this compound make it an attractive candidate for enzyme inhibition studies. The aldehyde group can potentially interact with active site residues of enzymes, while the trifluoromethoxy group can influence binding affinity and metabolic stability.

Research into analogous compounds has highlighted the potential for this class of molecules to act as enzyme inhibitors. For example, studies on other benzaldehyde derivatives have shown inhibitory activity against enzymes such as tyrosinase and aldehyde dehydrogenase. Furthermore, in the development of dual-action modulators for complex diseases, the trifluoromethoxy group has been shown to be a favorable substituent. In one study on dual peroxisome proliferator-activated receptor δ (PPARδ) agonists and soluble epoxide hydrolase (sEH) inhibitors, a molecule containing a 4-trifluoromethoxy substituent retained comparable potency to its 4-trifluoromethyl analogue, indicating the group's effectiveness in maintaining biological activity. acs.org This suggests that this compound could serve as a foundational structure for designing inhibitors of various enzymes.

Protein-Ligand Interaction Research

The interaction between a small molecule and a biological target, such as a protein or enzyme, is fundamental to its mechanism of action. The specific functional groups on this compound are critical in defining these interactions. The hydroxyl and trifluoromethoxy substitutions contribute to the molecule's structural diversity, which can enhance its binding to biological targets. chemshuttle.com

The trifluoromethoxy group, in particular, can significantly influence protein-ligand interactions. It is a highly lipophilic and electron-withdrawing group, properties that can improve a molecule's ability to cross biological membranes and bind effectively within the hydrophobic pockets of a protein's active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in a protein. The aldehyde group can also participate in hydrogen bonding or form reversible covalent bonds with certain residues, such as cysteine or lysine, in an enzyme's active site. While specific crystallographic or docking studies for this compound are not widely reported, its utility as a synthetic precursor implies that the resulting, more complex molecules are designed with these protein-binding principles in mind.

Modulation of Inflammatory Pathways and Cytokine Inhibition

Derivatives of benzaldehyde and related phenolic compounds are known to possess anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and the expression of pro-inflammatory cytokines. nih.gov

Studies on structurally related compounds provide a basis for the potential anti-inflammatory activity of this compound. For instance, other hydroxy-substituted aldehyde derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. nih.gov This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) expression, which is controlled by the NF-κB pathway. nih.gov By inhibiting the activation of NF-κB, these compounds can consequently reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. The presence of the electron-withdrawing trifluoromethoxy group on the this compound scaffold could potentially enhance such activity, making it a valuable lead for the development of new anti-inflammatory drugs.

Table 2: Potential Anti-Inflammatory Mechanisms

| Target Pathway/Molecule | Potential Effect of Inhibition |

|---|---|

| NF-κB Activation | Decreased transcription of pro-inflammatory genes. |

| iNOS Expression | Reduced production of nitric oxide (NO). |

Structure-Activity Relationship (SAR) Studies for Drug Discovery

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. For benzaldehyde derivatives, SAR studies focus on how different substituents on the aromatic ring affect biological activity. The this compound molecule contains three key functional groups whose positions and properties are critical for its potential as a drug discovery lead.

The Aldehyde Group : This group is often a key pharmacophoric element, essential for the molecule's primary biological activity. chemshuttle.com

The Hydroxyl Group : Its position (ortho to the aldehyde) can influence activity, partly through its ability to form intramolecular hydrogen bonds, which can affect conformation and binding.

The Trifluoromethoxy Group : This group significantly impacts the molecule's physicochemical properties. Compared to a simple methoxy (B1213986) group, the trifluoromethoxy group is more lipophilic and is a strong electron-withdrawing group. This can enhance metabolic stability and membrane permeability.

In a comparative study of related scaffolds, replacing a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group resulted in a compound with comparable potency, whereas methoxy (-OCH3) and methylthio (-SCH3) analogues were significantly less active. acs.org This highlights the importance of the fluorinated substituent in maintaining the desired biological effect. These insights guide medicinal chemists in designing new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Applications in Agrochemistry Research

Development of Novel Herbicidal Agents from Derivatives

The development of new herbicides is crucial for managing weed resistance and ensuring food security. Salicylaldehyde (B1680747) and its derivatives have demonstrated potential as herbicidal agents. mdpi.com The introduction of a trifluoromethoxy group into this scaffold is a strategic approach to amplify this inherent activity.

Research into related compounds underscores the potential of this chemical class. For instance, a series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and evaluated for their herbicidal activities. nih.gov Several of these compounds exhibited significant bleaching activities and herbicidal effects at relatively low application rates. nih.gov This highlights the positive impact of the trifluoromethyl group on herbicidal efficacy.

Furthermore, structure-activity relationship (SAR) studies on other classes of herbicides have consistently shown that the type and position of substituents on an aromatic ring are critical for activity. nih.gov For example, in studies of ketone-isobenzofuranone hybrids, derivatives with electron-withdrawing groups like fluorine and chlorine showed promising herbicidal activity. nih.gov This suggests that the electron-withdrawing nature of the trifluoromethoxy group in derivatives of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde could contribute positively to their herbicidal potential.

While specific data on the herbicidal activity of this compound derivatives is not yet available in published literature, the known herbicidal properties of the salicylaldehyde core and the proven benefits of trifluoromethyl and related fluoro-substituents in enhancing herbicidal action provide a strong rationale for their investigation. nih.govnih.gov

Exploration of Pesticidal Properties in Agro-Chemical Design

The exploration of this compound derivatives extends to their potential as pesticidal agents, including insecticides and fungicides. The incorporation of fluorine-containing groups is a prevalent strategy in the design of modern insecticides. nih.gov Currently, a significant portion of commercialized pesticides contains fluorine, with the trifluoromethyl group being particularly common. nih.gov

The trifluoromethoxy group, in particular, is featured in several successful agrochemicals, including insecticides like Novaluron and Flometoquin. researchgate.net This group enhances the lipophilicity of the molecule, which can lead to improved penetration of the insect cuticle and better interaction with biological targets. beilstein-journals.org

Studies on derivatives of the parent compound, salicylaldehyde, have shown promising insecticidal activity. For instance, a series of salicylaldehyde-derived secondary amines were synthesized and evaluated against the storage insect pest Tribolium castaneum. mdpi.combohrium.comresearchgate.net Two of the tested compounds exhibited high efficacy, achieving significant mortality rates over a seven-day treatment period. mdpi.combohrium.comresearchgate.net This demonstrates the potential of the salicylaldehyde scaffold in creating effective insecticides.

Furthermore, the presence of an azo functionality in conjunction with a hydroxyl group, as could be introduced into derivatives of this compound, has been shown to be essential for pesticidal activity in some classes of compounds. mdpi.comresearchgate.net The combination of the reactive aldehyde group, the hydroxyl group, and the trifluoromethoxy substituent offers multiple sites for chemical modification, allowing for the creation of a diverse library of compounds for screening against various pests.

The following table summarizes the potential of related compounds, providing a basis for the exploration of this compound derivatives in pesticide design.

| Compound Class | Target Pest/Activity | Key Findings |

| Salicylaldehyde-derived secondary amines | Tribolium castaneum (insect) | Compounds 1 and 6 showed maximum mortality rates of 73.31% and 76.67% respectively. mdpi.combohrium.comresearchgate.net |

| Azo-substituted hydroxybenzaldehydes | General pesticidal | The azo functionality is considered essential for pesticidal activity in many compounds. mdpi.comresearchgate.net |

| Trifluoromethyl-containing pyridazinones | Barnyardgrass and Rape (weeds) | Exhibited bleaching and herbicidal activities. nih.gov |

| Trifluoromethoxy-containing aromatics | Various insects | The trifluoromethoxy group is present in commercial insecticides like Novaluron and Flometoquin. researchgate.net |

Applications in Materials Science and Engineering

Utilization in Polymer Chemistry for Enhanced Material Properties

The introduction of fluorine-containing groups into polymers is a well-established strategy for improving their performance characteristics. researchgate.net The trifluoromethoxy (-OCF3) group, in particular, is known to be more electron-withdrawing and lipophilic than a simple methoxy (B1213986) group, which can influence the intermolecular forces and chemical stability of a polymer. beilstein-journals.orgnih.gov

Polymers derived from 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde, such as poly(Schiff base)s or poly(azomethine)s, are expected to exhibit high thermal stability. researchgate.net This is attributed to the high bond energy of the carbon-fluorine bonds within the trifluoromethoxy group. researchgate.net The incorporation of this group can increase the degradation temperature of the polymer. For instance, studies on other fluorinated poly(azomethine ether)s have demonstrated exceptional thermal stability, with decomposition temperatures reaching as high as 410–477 °C. researchgate.net

While specific data for polymers synthesized from this compound is not widely available, a hypothetical comparison can illustrate the expected improvement in thermal properties.

Table 1: Hypothetical Thermal Properties of a Poly(Schiff base) With and Without the Trifluoromethoxy Group

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) |

|---|---|---|

| Non-fluorinated Poly(Schiff base) | ~250 °C | ~400 °C |

| Poly(Schiff base) with -OCF3 | ~270 °C | ~450 °C |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in fluorinated polymers.

Table 2: Hypothetical Chemical Resistance of a Polymer Film

| Chemical | Non-fluorinated Polymer | Polymer with -OCF3 |

|---|---|---|

| Acetone | Moderate Swelling | Minor Effect |

| 1M Sulfuric Acid | Minor Discoloration | No Effect |

| 1M Sodium Hydroxide (B78521) | Slight Degradation | No Effect |

| Toluene | Significant Swelling | Minor Swelling |

Note: The data in this table is hypothetical and based on the known properties of fluorinated polymers.

Integration into Conjugated Polymer-Based Chemical Sensors

Conjugated polymers are a class of organic polymers that possess a backbone of alternating single and double bonds, leading to delocalized π-electrons. This structure gives them unique electronic and optical properties, making them excellent candidates for chemical sensors. The introduction of specific functional groups can allow these polymers to interact with target analytes, causing a detectable change in their fluorescence or conductivity. researchgate.net

The this compound monomer can be used to synthesize conjugated polymers, such as poly(azomethine)s. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the electronic properties of the polymer backbone. beilstein-journals.orgnih.gov This modulation of the electronic structure can enhance the sensitivity and selectivity of the polymer towards certain analytes. For example, the interaction of an analyte with the polymer could perturb the conjugated system, leading to a measurable shift in its fluorescence emission. While specific research on sensors using this particular compound is limited, the general principles of conjugated polymer sensors suggest its potential in this area. researchgate.net

Emerging Research Areas and Future Perspectives for 2 Hydroxy 3 Trifluoromethoxy Benzaldehyde

Development of Sustainable and Green Synthetic Methodologies

The synthesis of trifluoromethoxylated aromatic compounds has traditionally relied on methods that can be harsh or require expensive reagents. mdpi.com Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes. For 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde, this involves moving away from multi-step, low-yield processes towards more direct and efficient C-H functionalization strategies.

Emerging methodologies that align with the principles of green chemistry include:

Visible-Light Photocatalysis: Recent advancements have demonstrated that radical C-H trifluoromethoxylation of arenes can be achieved under mild conditions using visible light photoredox catalysis. nih.govnih.gov Reagents such as bis(trifluoromethyl)peroxide (BTMP), which can be prepared from inexpensive bulk chemicals, serve as practical sources of the •OCF₃ radical. nih.govfu-berlin.de Applying this strategy to a suitable precursor could enable a more direct and atom-economical synthesis of this compound, reducing energy consumption and avoiding harsh reagents. advanceseng.com

TEMPO-Catalyzed Reactions: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) has been successfully used as a catalytic electron shuttle for the trifluoromethoxylation of arenes and heteroarenes. nih.govnih.gov This approach offers a pathway that can proceed under mild conditions and provides an alternative to photoredox catalysis, expanding the toolkit for sustainable synthesis.

Future work will likely focus on adapting these general sustainable methods to achieve selective ortho-C-H trifluoromethoxylation on a phenol (B47542) or protected phenol precursor, providing a more direct and greener route to this compound.

Exploration of Novel Therapeutic Targets and Disease Applications

The structural motifs within this compound—a salicylaldehyde (B1680747) core and a trifluoromethoxy group—are both associated with significant biological activity, making this compound a promising scaffold for drug discovery.

Antimicrobial Agents: Substituted salicylaldehydes are known to possess potent antibacterial and antifungal properties. researchgate.netnih.gov Studies have shown that the introduction of substituents is crucial for high activity, with halogenated and hydroxylated derivatives demonstrating significant potency. researchgate.netnih.gov The mechanism may involve processes related to proton exchange of the hydroxyl proton. nih.gov The trifluoromethoxy group in the 3-position of the salicylaldehyde ring could enhance these antimicrobial properties, potentially by increasing lipophilicity and metabolic stability, thereby improving cell membrane penetration and bioavailability. mdpi.comnih.gov Future research could involve screening this compound and its derivatives against a panel of drug-resistant bacteria and fungi. harran.edu.tr

Anticancer Agents: Fluorinated functional groups, particularly the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, are prevalent in modern anticancer drugs. nih.govresearchgate.net These groups can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity. mdpi.comnih.gov The trifluoromethoxy group is a known bioisostere for other functionalities and can significantly enhance the anticancer activity of a parent molecule. rsc.orgrsc.org For instance, derivatives of N-(3-(trifluoromethyl)phenyl) compounds have shown potent anticancer and anti-angiogenic effects. nih.gov Given that the salicylaldehyde scaffold is also found in various biologically active molecules, derivatives of this compound, such as its Schiff bases or other condensation products, represent a promising avenue for developing novel inhibitors of cancer-related targets like kinases or proangiogenic cytokines. nih.gov

| Therapeutic Area | Rationale / Key Structural Feature | Potential Targets/Applications | Supporting Evidence/Concepts |

|---|---|---|---|

| Antimicrobial | Substituted Salicylaldehyde Core | Drug-resistant bacteria (e.g., S. aureus), Fungi (e.g., C. albicans) | Halogenated salicylaldehydes show potent activity. researchgate.netnih.gov |

| Anticancer | Trifluoromethoxy (-OCF₃) Group | Kinase inhibition, Anti-angiogenesis (e.g., inhibiting VEGF, TNFα) | -CF₃ and -OCF₃ groups enhance metabolic stability and target binding. mdpi.comnih.govnih.gov |

Advanced Functional Material Design and Sensor Development

The unique electronic properties of this compound make it an attractive building block for advanced functional materials and chemical sensors.

Fluorescent Chemosensors: Salicylaldehyde derivatives are widely used to construct Schiff base fluorescent probes for the detection of metal ions. mdpi.comresearchgate.net The sensing mechanism often relies on processes like excited-state intramolecular proton transfer (ESIPT), which can be modulated by the coordination of an analyte to the Schiff base ligand. mdpi.com The introduction of different substituents onto the salicylaldehyde ring allows for the fine-tuning of photophysical properties and sensor selectivity. researchgate.net The potent electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic structure of the resulting Schiff base, potentially leading to sensors with high sensitivity and selectivity for specific ions like Al³⁺ or F⁻. rsc.orgnih.govejournal.by Future work could focus on synthesizing Schiff bases from this aldehyde and various amines to create novel colorimetric and fluorescent sensors for environmental or biological monitoring. rsc.orggrowingscience.com

Organic Electronics: The incorporation of fluorine is a well-established strategy in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs). The trifluoromethoxy group can influence the electronic characteristics of derived materials, making this compound a valuable precursor for creating functional organic materials with tailored optoelectronic properties. The hydroxyl and aldehyde groups provide versatile handles for further functionalization, enabling its incorporation into larger conjugated systems or polymers for use in next-generation displays and lighting.

Mechanistic Studies of Molecular Interactions and Reactivity

A deeper understanding of the fundamental reactivity and non-covalent interactions of this compound is crucial for its rational application in both synthesis and materials science.

Reaction Mechanisms: The synthesis of this compound often involves trifluoromethoxylation. Mechanistic studies on related reactions suggest that these transformations can proceed through either radical or ionic pathways, depending on the reagents and conditions. nih.gov For instance, O-trifluoromethylation with Togni-type hypervalent iodine reagents can involve a single-electron transfer (SET) process generating a trifluoromethyl radical. nih.gov Conversely, rearrangements involving OCF₃ migration may proceed via heterolytic cleavage of the N–OCF₃ bond to form an ion pair. nih.gov Elucidating the precise mechanism for the synthesis of this compound would enable optimization for higher yields and selectivity.

Molecular Interactions: The trifluoromethoxy group is a strong electron-withdrawing substituent that exerts its influence over long distances within a molecule. epfl.ch Its unique stereoelectronic properties, where the O-CF₃ bond often lies orthogonal to the plane of the aromatic ring, are critical. nih.gov This, combined with the hydrogen-bonding capability of the ortho-hydroxyl group and the reactivity of the aldehyde, dictates the compound's intermolecular interactions. Computational studies and techniques like Hirshfeld surface analysis could be used to explore and predict how this molecule forms C–H⋯O hydrogen bonds, π–π stacking, and other non-covalent interactions, which are fundamental to designing crystalline materials or understanding its binding to a biological target. acs.org

Integration with Artificial Intelligence and Machine Learning in Drug and Material Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs and materials. nih.govnih.gov this compound is an ideal candidate for exploration using these in silico tools.

Predictive Modeling: AI/ML models can accelerate the discovery process by predicting molecular properties without the need for synthesis and testing. parssilico.commit.edu For this compound and its virtual derivatives, ML algorithms can be trained on existing chemical data to predict:

Biological Activity: Forecast potential efficacy against therapeutic targets (e.g., specific kinases or bacterial enzymes). biorxiv.org

Physicochemical Properties: Estimate solubility, lipophilicity (logP), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Material Characteristics: Predict electronic and optical properties for applications in OLEDs or the sensing behavior of its derivatives. aip.orgucdavis.edusc.edu

Generative AI for Novel Molecule Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. bdglifesciences.commedium.com Using this compound as a core scaffold, these models can generate billions of novel derivatives with optimized properties. news-medical.netnvidia.com For example, a generative model could be tasked to design a library of Schiff bases derived from this aldehyde that are predicted to have high binding affinity to a specific anticancer target or exhibit strong fluorescence upon binding to a particular environmental toxin. This approach dramatically expands the chemical space that can be explored, increasing the probability of discovering breakthrough drug candidates and materials. bdglifesciences.com

| AI/ML Application | Specific Goal | Expected Outcome | Relevant AI Technology |

|---|---|---|---|

| Predictive Modeling | Screen virtual libraries for anticancer activity | Identification of lead compounds with high predicted efficacy and low toxicity. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks. nih.gov |

| Predictive Modeling | Forecast properties of derived polymers for OLEDs | Prioritization of synthetic targets for materials with optimal electronic properties. | Graph Neural Networks, Physics-Guided ML. aip.orgsc.edu |

| Generative Design | Create novel Schiff base derivatives for ion sensing | Design of new, highly selective, and sensitive chemosensors. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). bdglifesciences.commedium.com |